
3-(1-(2-methoxyacetyl)piperidin-3-yl)quinazolin-4(3H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(1-(2-methoxyacetyl)piperidin-3-yl)quinazolin-4(3H)-one is a synthetic compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound belongs to the quinazolinone family and is known to possess unique biochemical and physiological properties that make it a promising candidate for future research.
Wissenschaftliche Forschungsanwendungen
Synthesis and Biological Efficacy
Research on novel bis quinazolinone derivatives, including those related to 3-(1-(2-methoxyacetyl)piperidin-3-yl)quinazolin-4(3H)-one, has led to the synthesis of compounds with varied biological activities. A study by El-Shahawi et al. (2016) explored the synthesis and insecticidal efficacy of bis quinazolinone derivatives, highlighting their potential in pest control applications (El-Shahawi, El-ziaty, Morsy, & Aly, 2016).
Herbicidal Evaluation
Aibibuli et al. (2012) conducted a study on the facile synthesis and herbicidal evaluation of 4H-3,1-benzoxazin-4-ones and 3H-quinazolin-4-ones, which revealed that these compounds exhibit significant phytotoxicity, suggesting their application in agriculture as herbicides (Aibibuli, Wang, Tu, Huang, & Zhang, 2012).
Anticancer and Antimicrobial Activities
Studies have also been conducted on the synthesis and evaluation of quinazolinone derivatives for their anticancer and antimicrobial activities. Shah et al. (2016) synthesized novel N-(4-(8-methoxy-2-oxo-2H-chromen-3-yl) thiazol-2-yl) amide derivatives and screened them for antimicrobial, antifungal, and antimalarial activity, demonstrating the compound's versatility in addressing various diseases (Shah, Patel, Rajani, & Karia, 2016).
Antihypertensive Agents
Quinazoline derivatives, including those structurally related to 3-(1-(2-methoxyacetyl)piperidin-3-yl)quinazolin-4(3H)-one, have been synthesized and evaluated for their antihypertensive activity. Takai et al. (1986) prepared a series of piperidine derivatives with a quinazoline ring system and tested them for antihypertensive activity, identifying compounds that produced strong hypotension in spontaneously hypertensive rat models (Takai, Obase, Teranishi, Karasawa, Kubo, Shuto, Kasuya, & Shigenobu, 1986).
Corrosion Inhibition
Another application of quinazolin-4(3H)-one derivatives is in the field of corrosion inhibition. Chen et al. (2021) investigated the mitigation effect of quinazolin-4(3H)-one derivatives on the corrosion behavior of mild steel in HCl, showing these compounds to be effective corrosion inhibitors, which is crucial for protecting industrial equipment and infrastructure (Chen, Nie, Liu, Li, Wang, Zhang, & Wu, 2021).
Eigenschaften
IUPAC Name |
3-[1-(2-methoxyacetyl)piperidin-3-yl]quinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O3/c1-22-10-15(20)18-8-4-5-12(9-18)19-11-17-14-7-3-2-6-13(14)16(19)21/h2-3,6-7,11-12H,4-5,8-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMMQULUXVDEQEI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC(=O)N1CCCC(C1)N2C=NC3=CC=CC=C3C2=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(1-(2-methoxyacetyl)piperidin-3-yl)quinazolin-4(3H)-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

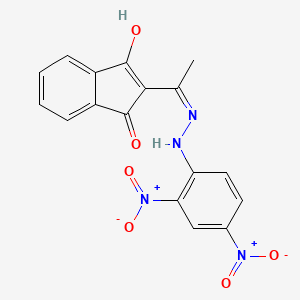
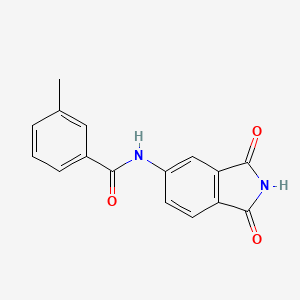
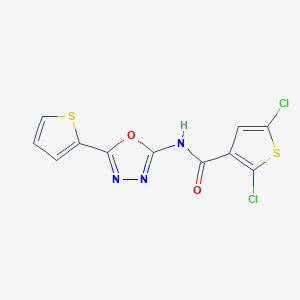
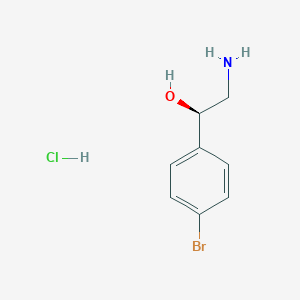
![1-[3-(Oxiran-2-ylmethoxy)phenyl]piperidin-2-one](/img/structure/B2581087.png)
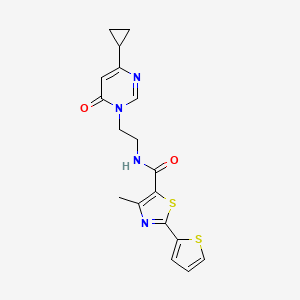

![2-[(3-Fluorophenyl)methyl-(1-methylpyrazol-3-yl)amino]ethanesulfonyl fluoride](/img/structure/B2581091.png)
![2-Chloro-N-[2-(4-methyl-1,3-benzoxazol-2-yl)ethyl]propanamide](/img/structure/B2581093.png)
![2-[(E)-(2,3-dihydro-1,4-benzodioxin-6-ylimino)methyl]-6-ethoxyphenol](/img/structure/B2581095.png)
![N-(5-(6-methoxy-1H-indole-2-carbonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)cyclopropanecarboxamide](/img/structure/B2581096.png)

![2-((7-(4-fluorobenzyl)-8-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)thio)-N-(pyridin-3-ylmethyl)acetamide](/img/structure/B2581098.png)
![Tert-butyl 7-amino-8,8-dimethyl-2-azabicyclo[4.2.0]octane-2-carboxylate](/img/structure/B2581101.png)